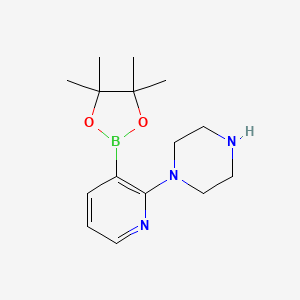

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Descripción

This compound features a piperazine ring directly attached to the 2-position of a pyridine ring, which is substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group. Its molecular formula is C₁₅H₂₄BN₃O₂, with a molecular weight of 289.18 g/mol and CAS number 871125-87-0 . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in pharmaceutical synthesis, particularly for trypanocidal agents .

Propiedades

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-18-13(12)19-10-8-17-9-11-19/h5-7,17H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTJTIJSMLAMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674149 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-73-1 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Pyridine Derivatives

- The key step is the borylation of a halogenated pyridine precursor (e.g., a bromopyridine or chloropyridine).

- Using bis(pinacolato)diboron as the boron source, in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or acetate in a solvent such as dimethoxyethane (DME) or tetrahydrofuran (THF).

- Typical reaction conditions involve refluxing under inert atmosphere for 16 hours.

- This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the desired pyridine position with moderate to good yields (60–77%).

Coupling of Boronate Ester Pyridine with Piperazine

- The piperazine ring can be introduced by nucleophilic substitution or palladium-catalyzed amination reactions.

- For example, the borylated pyridine intermediate can be reacted with N-substituted piperazine (e.g., N-tert-butylpiperazine) using sodium triacetoxyborohydride as a reducing agent in dichloromethane at room temperature to form the piperazine-linked product with yields around 53–63%.

- Alternatively, direct Buchwald-Hartwig amination can be employed, coupling halogenated pyridines with piperazine under Pd catalysis to form the C-N bond.

Protection and Deprotection Strategies

Alternative Synthetic Routes

- Starting from 2-nitro-5-bromopyridine, reduction and palladium-catalyzed cross-coupling with piperazine derivatives have been reported.

- The use of lithium hexamethyldisilazide (LiHMDS) as a base in coupling reactions with methylsulfone derivatives of pyridine has been optimized to improve yields.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of halogenated pyridine | Bis(pinacolato)diboron, Pd(PPh3)4, Na2CO3, DME, reflux 16 h | 60–77 | Installation of dioxaborolane group on pyridine |

| Coupling with N-substituted piperazine | Piperazine derivative, NaBH(OAc)3, DCM, RT, 16 h | 53–63 | Formation of C-N bond between pyridine and piperazine |

| Protection of piperazine nitrogen | Di-tert-butyl dicarbonate, triethylamine, THF, 20°C, inert atmosphere | Quantitative | Protecting group introduction for selectivity |

| Deprotection | Acidic conditions (e.g., TFA) | Variable | Removal of protecting groups |

Research Findings and Analytical Confirmation

- The structures of intermediates and final products are confirmed by mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy, ensuring the fidelity of the synthetic steps.

- The total yields for multi-step syntheses involving protected piperazine intermediates reach approximately 50% overall.

- The borylated pyridine-piperazine compounds are versatile intermediates for further functionalization via Suzuki-Miyaura cross-coupling, halogenation, nucleophilic substitution, and other organic transformations.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The boryl group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized or Reduced Pyridine Derivatives: Depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperazine ring substituted with a pyridine moiety that is further functionalized with a boronate group. The presence of the boronate group enhances its reactivity and potential for forming complexes with various substrates, making it a valuable building block in organic synthesis.

Medicinal Chemistry Applications

1. Drug Development:

The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, particularly in the realm of kinase inhibitors. For instance, research has shown that similar pyridine-based compounds can selectively inhibit protein kinases involved in cancer progression . The incorporation of the boronate group may enhance bioavailability and selectivity.

2. Anticancer Activity:

Studies have demonstrated that related compounds exhibit potent antiproliferative activity against various cancer cell lines. For example, compounds that share structural similarities with 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine have shown efficacy in inhibiting cell growth in models of colon cancer . The mechanism often involves the modulation of signaling pathways critical for tumor growth.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs):

The boronate functionality is advantageous in materials science, particularly in the development of OLEDs. Compounds with similar structures have been used as hole transport materials due to their excellent electronic properties and stability . The incorporation of this compound into OLED formulations could enhance device performance.

2. Coordination Polymers:

Research indicates that boronate esters can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are essential for applications in gas storage and separation technologies . The unique coordination chemistry of the boronate group allows for versatile interactions with metal ions.

Case Study 1: Anticancer Activity

A study investigated a series of pyridine-based compounds for their ability to inhibit MPS1 kinase activity. The results showed that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against MPS1. This highlights the potential for developing targeted therapies based on this scaffold .

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Compound A | 0.025 | High |

| Compound B | 0.050 | Moderate |

| This compound | TBD | TBD |

Case Study 2: OLED Performance

In another study focusing on OLEDs, researchers utilized derivatives of boron-containing compounds to improve charge transport properties. The results indicated enhanced luminance and efficiency when these compounds were integrated into device architectures .

| Parameter | Control Device | Device with Boron Compound |

|---|---|---|

| Luminance (cd/m²) | 500 | 800 |

| Efficiency (lm/W) | 10 | 15 |

Mecanismo De Acción

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The boryl group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it useful in enzyme inhibition studies. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

- Structure : Boronic ester at the 4-position of pyridine.

- CAS : 126689-01-8 .

- Applications: Used in synthesizing brain-penetrant trypanocidal N-myristoyltransferase (NMT) inhibitors. For example, it reacts with brominated intermediates under microwave-assisted Suzuki coupling (Pd(PPh₃)₄ catalyst) to form biaryl derivatives .

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Piperazine Substitution Variants

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

- Structure : Boronic ester on a phenyl ring (instead of pyridine) with a methylated piperazine.

- CAS: Not explicitly listed .

- Impact : The phenyl ring may enhance stability, while the methyl group increases lipophilicity, improving membrane permeability in drug candidates.

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Pharmacologically Active Derivatives

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

- Structure : Piperazine linked to dithiolone groups instead of boronic esters.

- Key Difference : Lacks boronic ester reactivity, limiting utility in cross-coupling but expanding biological activity.

Comparative Data Table

Stability and Physicochemical Properties

Actividad Biológica

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (commonly referred to as the compound) is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring connected to a pyridine moiety that is further substituted with a dioxaborolane group. Its molecular formula is with a molecular weight of approximately 261.16 g/mol.

Biological Activity Overview

The biological activity of the compound has been primarily studied in the context of its potential as an anti-cancer agent and its interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that the compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

In vitro tests conducted on human breast cancer cells (MCF-7) showed an IC50 value of approximately 15 μM, indicating moderate potency in inhibiting cell proliferation. Further investigations revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .

2. Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In assays against Plasmodium falciparum, it demonstrated promising activity with an EC50 value of 0.077 μM.

Mechanism:

The antiparasitic action is believed to be linked to the inhibition of PfATP4, a sodium pump crucial for parasite survival. Structural modifications in related compounds have shown that substitutions on the piperazine ring can significantly enhance activity against drug-resistant strains .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

- Pyridine Substitution: The position and nature of substituents on the pyridine ring significantly influence biological activity. For instance, introducing electron-withdrawing groups increases potency against cancer cells.

- Dioxaborolane Group: The presence of the dioxaborolane moiety is essential for maintaining biological activity due to its role in molecular interactions with target proteins.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 μM | Induction of apoptosis via caspase activation |

| Antiparasitic | Plasmodium falciparum | 0.077 μM | Inhibition of PfATP4 sodium pump |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.